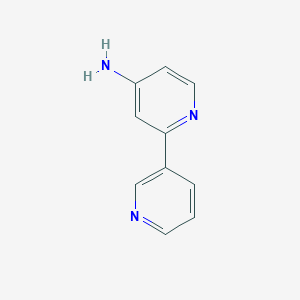

2-(Pyridin-3-yl)pyridin-4-amine

Vue d'ensemble

Description

2-(Pyridin-3-yl)pyridin-4-amine is an organic compound that features two pyridine rings connected through an amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)pyridin-4-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids . For instance, 3-bromopyridine can be coupled with 4-aminopyridine using a palladium catalyst and a suitable base under mild conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to ensure the cost-effectiveness and environmental sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyridin-3-yl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyridine N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anticancer Applications

The compound has shown promise as an inhibitor of various kinases involved in cancer progression. For instance, derivatives of pyridine compounds have been developed to inhibit the protein kinase B (PKB) pathway, which is frequently deregulated in cancers. These inhibitors have demonstrated potent activity against human tumor xenografts in preclinical models, indicating their potential as anticancer agents .

Case Study: PKB Inhibition

A notable study focused on optimizing pyridine-based compounds to enhance their selectivity and efficacy against PKB. Modifications led to the identification of compounds that displayed high selectivity for PKB over other kinases, thus minimizing off-target effects while maintaining therapeutic efficacy .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of pyridine derivatives, including 2-(Pyridin-3-yl)pyridin-4-amine. These compounds have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. In vitro studies have shown that certain derivatives exhibit significant inhibition of these enzymes, suggesting their potential use in treating inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activity

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75 | 85 |

| Derivative A | 60 | 70 |

| Derivative B | 80 | 90 |

Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties. Studies indicate that some compounds derived from the pyridine scaffold exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study: Antimicrobial Screening

A recent investigation into various pyridine derivatives revealed that specific substitutions on the pyridine ring significantly enhanced antibacterial activity. For example, compounds with electron-withdrawing groups exhibited improved efficacy against resistant bacterial strains .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the pyridine ring can lead to enhanced potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity | Comments |

|---|---|---|

| Methyl group at position 2 | Increased PKB inhibition | Enhances lipophilicity |

| Hydroxyl group at position 4 | Improved solubility | Facilitates oral bioavailability |

Mécanisme D'action

The mechanism by which 2-(Pyridin-3-yl)pyridin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds with active site residues, while the pyridine rings can participate in π-π stacking interactions, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

2-(Pyridin-3-yl)pyridin-4-amine can be compared with other similar compounds, such as:

2-(Pyridin-4-yl)pyridin-3-amine: This isomer has the pyridine rings connected in a different orientation, which can affect its chemical reactivity and biological activity.

2-(Pyridin-2-yl)pyridin-4-amine: Another isomer with distinct properties and applications.

N-(Pyridin-3-yl)pyrimidin-4-amine: A related compound used as a cyclin-dependent kinase inhibitor in cancer research.

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique electronic and steric properties, making it a valuable compound in various fields of research and industry.

Activité Biologique

2-(Pyridin-3-yl)pyridin-4-amine, a compound with the molecular formula C10H9N3, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula: C10H9N3

- Molecular Weight: 173.20 g/mol

- Chemical Structure: The compound consists of a pyridine ring substituted at the 2-position with another pyridine ring at the 3-position.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. In one study, derivatives of this compound exhibited IC50 values comparable to established CDK2 inhibitors like Palbociclib, demonstrating significant antiproliferative effects on cancer cell lines such as HeLa cells. The compound induced cell cycle arrest and apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has shown promising activity against various kinases. For instance, it has been reported to inhibit Bcr-Abl kinase and other kinases involved in cancer progression. The structure-activity relationship studies indicate that modifications to the pyridine rings can enhance inhibitory potency against these targets .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been tested against Chlamydia species and shown selective inhibition, outperforming traditional antibiotics like spectinomycin at higher concentrations . This suggests its potential application in treating infections caused by this pathogen.

Case Study 1: CDK2 Inhibition

A study conducted on a series of pyridine derivatives, including this compound, revealed that these compounds could effectively inhibit CDK2 with IC50 values ranging from 64.42 nM to higher values depending on structural modifications. The selectivity index was notably high against normal cells, indicating lower toxicity and higher therapeutic indices compared to conventional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the efficacy of various compounds against Chlamydia trachomatis, this compound exhibited superior selectivity and potency compared to existing treatments. The study emphasized the compound's potential as a lead structure for developing targeted therapies against Chlamydia infections .

Summary of Biological Activities

Propriétés

IUPAC Name |

2-pyridin-3-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCIOKBWLISHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395181 | |

| Record name | [2,3'-Bipyridin]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40963-62-0 | |

| Record name | [2,3'-Bipyridin]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.